tert-butyl (2S)-2-(2-hydroxyacetyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl (2S)-2-(2-hydroxyacetyl)azetidine-1-carboxylate is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-(2-hydroxyacetyl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of β-amino alcohols with suitable leaving groups under basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.
Hydroxyacetylation: The hydroxyacetyl group can be introduced through acylation reactions using acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S)-2-(2-hydroxyacetyl)azetidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form carbonyl compounds using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
tert-Butyl (2S)-2-(2-hydroxyacetyl)azetidine-1-carboxylate has several scientific research applications, including:
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It may serve as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-(2-hydroxyacetyl)azetidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The hydroxyacetyl group can participate in hydrogen bonding and other interactions with biological molecules, while the azetidine ring can provide structural rigidity and specificity in binding.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2S)-2-(2-hydroxyacetyl)pyrrolidine-1-carboxylate: A similar compound with a five-membered ring instead of a four-membered ring.
tert-Butyl (2S)-2-(2-hydroxyacetyl)piperidine-1-carboxylate: A similar compound with a six-membered ring.
Uniqueness
tert-Butyl (2S)-2-(2-hydroxyacetyl)azetidine-1-carboxylate is unique due to its four-membered azetidine ring, which imparts distinct chemical and physical properties compared to its five- and six-membered counterparts
Properties
IUPAC Name |
tert-butyl (2S)-2-(2-hydroxyacetyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(11)8(13)6-12/h7,12H,4-6H2,1-3H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUBZVYQBDFYFB-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C(=O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]1C(=O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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